molecular formula C13H16ClN5O2 B276601 N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine

N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine

Cat. No. B276601
M. Wt: 309.75 g/mol
InChI Key: GFMYWNKSWYONHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine involves its binding to specific sites on the serotonin 5-HT2A receptor and dopamine D4 receptor. This binding results in the inhibition of receptor activity, leading to downstream effects on neurotransmitter signaling and neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine depend on the specific receptors and neuronal pathways that it targets. Studies have shown that it can modulate various physiological processes, including sensory perception, cognition, and mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine in lab experiments is its selectivity for specific neurotransmitter receptors. This allows researchers to study the effects of receptor inhibition on specific physiological processes. However, the complex synthesis method and limited availability of the compound may limit its widespread use in research.

Future Directions

Future research on N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine could focus on further elucidating its mechanism of action and identifying additional receptors and neuronal pathways that it targets. Additionally, the development of more efficient synthesis methods and increased availability of the compound could facilitate its use in a wider range of research applications. Finally, the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders could also be explored.

Synthesis Methods

The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 3-chloro-4,5-dimethoxybenzylamine with allyl bromide to form N-(3-chloro-4,5-dimethoxybenzyl)-N-(prop-2-en-1-yl)amine. This compound is then reacted with sodium azide and copper (I) iodide to form N-(3-chloro-4,5-dimethoxybenzyl)-N'-prop-2-yn-1-ylidenehydrazine. Finally, this compound is reacted with triethylorthoformate and acetic anhydride to form the target compound, N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine.

Scientific Research Applications

N-(1-allyl-1H-tetraazol-5-yl)-N-(3-chloro-4,5-dimethoxybenzyl)amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively target and inhibit the activity of certain neurotransmitter receptors, including the serotonin 5-HT2A receptor and the dopamine D4 receptor. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.

properties

Molecular Formula

C13H16ClN5O2

Molecular Weight

309.75 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C13H16ClN5O2/c1-4-5-19-13(16-17-18-19)15-8-9-6-10(14)12(21-3)11(7-9)20-2/h4,6-7H,1,5,8H2,2-3H3,(H,15,16,18)

InChI Key

GFMYWNKSWYONHB-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2=NN=NN2CC=C)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=NN=NN2CC=C)Cl)OC

Origin of Product

United States

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